molecular formula C36H25N5O B10878548 3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol

3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol

Cat. No.: B10878548
M. Wt: 543.6 g/mol
InChI Key: GXQUDGXJEGZSLQ-UHFFFAOYSA-N
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Description

3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). The compound inhibits CDK2 activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Properties

Molecular Formula

C36H25N5O

Molecular Weight

543.6 g/mol

IUPAC Name

3-(10-benzyl-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)naphthalen-2-ol

InChI

InChI=1S/C36H25N5O/c42-30-21-28-19-11-10-18-27(28)20-29(30)34-38-36-32-31(25-14-6-2-7-15-25)33(26-16-8-3-9-17-26)40(22-24-12-4-1-5-13-24)35(32)37-23-41(36)39-34/h1-21,23,42H,22H2

InChI Key

GXQUDGXJEGZSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC6=CC=CC=C6C=C5O)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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